molecular formula C16H25ClFNO2 B5070901 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride

1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride

Cat. No. B5070901
M. Wt: 317.82 g/mol
InChI Key: GOVWGFZPUBIAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to selectively block β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, lipolysis, and glycogenolysis.

Mechanism of Action

1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 selectively blocks β2-adrenergic receptors by binding to them and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological processes that are regulated by these receptors, such as bronchodilation, lipolysis, and glycogenolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 depend on the specific physiological process that is regulated by the β2-adrenergic receptors. For example, blocking β2-adrenergic receptors in the lungs can result in decreased bronchodilation, while blocking β2-adrenergic receptors in adipose tissue can result in decreased lipolysis.

Advantages and Limitations for Lab Experiments

1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which allows researchers to investigate the specific physiological processes that are regulated by these receptors. However, it is important to note that 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 in scientific research. One potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism. Another potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune function. Additionally, the development of new β2-adrenergic receptor antagonists with improved selectivity and potency is an ongoing area of research.

Synthesis Methods

The synthesis of 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 involves several steps, including the reaction of cyclohexylmethylamine with 4-fluorophenol to form the intermediate 1-(cyclohexylmethyl)-4-fluorophenol. This intermediate is then reacted with 3-(2-chloroethyl)phenol to form the final product, 1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to selectively block β2-adrenergic receptors. This allows researchers to investigate the physiological processes that are regulated by these receptors, such as bronchodilation, lipolysis, and glycogenolysis. It is also used to investigate the role of β2-adrenergic receptors in various diseases, such as asthma and obesity.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVWGFZPUBIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=C(C=C1)F)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6944932

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